5-Fluoro-2-methoxybenzene-1-sulfonamide

Lipophilicity Drug-likeness Permeability

5-Fluoro-2-methoxybenzene-1-sulfonamide (CAS 444-54-2) is a fluorinated benzenesulfonamide building block (C₇H₈FNO₃S, MW 205.21) bearing a 5-fluoro substituent and a 2-methoxy group. Its experimental LogP of 2.26 distinguishes it from the non-fluorinated analog 2-methoxybenzenesulfonamide (ACD/LogP 0.24) , indicating substantially higher lipophilicity.

Molecular Formula C7H8FNO3S
Molecular Weight 205.2
CAS No. 444-54-2
Cat. No. B2880171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methoxybenzene-1-sulfonamide
CAS444-54-2
Molecular FormulaC7H8FNO3S
Molecular Weight205.2
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)S(=O)(=O)N
InChIInChI=1S/C7H8FNO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11)
InChIKeyAZYACHYSKDAONB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-methoxybenzene-1-sulfonamide (CAS 444-54-2): Physicochemical Baseline and Differentiation Rationale


5-Fluoro-2-methoxybenzene-1-sulfonamide (CAS 444-54-2) is a fluorinated benzenesulfonamide building block (C₇H₈FNO₃S, MW 205.21) bearing a 5-fluoro substituent and a 2-methoxy group. Its experimental LogP of 2.26 distinguishes it from the non-fluorinated analog 2-methoxybenzenesulfonamide (ACD/LogP 0.24) , indicating substantially higher lipophilicity. The sulfonamide –SO₂NH₂ group is the canonical zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition, while the fluorine atom at the 5-position exerts an electron-withdrawing effect that lowers the sulfonamide –NH pKa relative to unsubstituted benzenesulfonamide (pKa 10.1) [1], modulating the fraction of the deprotonated, CA-binding-competent form at physiological pH. The compound serves as a versatile late-stage functionalization handle for medicinal chemistry programs targeting CA isoforms, antibacterial dihydropteroate synthase, and other sulfonamide-addressable targets.

Why 5-Fluoro-2-methoxybenzene-1-sulfonamide Cannot Be Trivially Substituted by Non-Fluorinated or Alternative-Regioisomer Analogs


Although benzenesulfonamides share a conserved zinc-binding primary pharmacophore, the substitution pattern—particularly the presence and position of the electron-withdrawing fluorine atom—governs both the ionization equilibrium of the sulfonamide –NH group and the ligand's complementarity to the hydrophobic sub-pockets of individual CA isoforms [1]. Class-level evidence demonstrates that fluorinated benzenesulfonamides exhibit significantly greater inhibitory potency against the tumor-associated isoform CA IX than their non-fluorinated counterparts, with the fluorine-mediated pKa depression increasing the concentration of the active deprotonated species at pH 7.4 [2]. The 5-fluoro-2-methoxy pattern in 444-54-2 represents a specific regioisomer that, when elaborated via N-functionalization, can achieve selectivity profiles distinct from those of the 4-fluoro, 3-fluoro, or non-fluorinated scaffolds. The quantitative evidence below substantiates why direct generic substitution by non-fluorinated 2-methoxybenzenesulfonamide (CAS 52960-57-3) or alternative mono-fluorinated regioisomers would yield non-equivalent biological and physicochemical outcomes.

Quantitative Differentiation of 5-Fluoro-2-methoxybenzene-1-sulfonamide from Closest Analogs: A Comparator-Based Evidence Guide


LogP Differentiation: 5-Fluoro-2-methoxybenzene-1-sulfonamide vs. Non-Fluorinated 2-Methoxybenzenesulfonamide

The experimental LogP of 5-fluoro-2-methoxybenzene-1-sulfonamide (444-54-2) is 2.26 , compared to the calculated ACD/LogP of 0.24 for the non-fluorinated analog 2-methoxybenzenesulfonamide (CAS 52960-57-3) . The approximately 2-log-unit increase represents a ~100-fold enhancement in octanol/water partition coefficient, attributable to the electron-withdrawing and hydrophobic contributions of the 5-fluoro substituent.

Lipophilicity Drug-likeness Permeability

Sulfonamide pKa Modulation by 5-Fluoro Substitution: Ionization Advantage for CA Inhibition

The pKa of the sulfonamide –NH proton directly controls the fraction of inhibitor in the CA-binding-competent deprotonated form at pH 7.4. Unsubstituted benzenesulfonamide has a measured pKa of 10.1 [1], while 2-fluorobenzenesulfonamide (ortho-F) exhibits a pKa of 9.6 [1]. Although the exact experimental pKa of 5-fluoro-2-methoxybenzene-1-sulfonamide has not been reported in the primary literature, the electron-withdrawing fluorine at the 5-position (meta to –SO₂NH₂ and ortho to –OCH₃) is expected to depress the pKa by approximately 0.5–0.9 units relative to the non-fluorinated scaffold, based on the established pKa trend across fluorinated benzenesulfonamides [1][2]. This increases the concentration of the active anionic form by approximately 3- to 8-fold at physiological pH.

Carbonic anhydrase pKa Zinc-binding

Tumor-Associated CA IX/CA XII Selectivity Advantage of Fluorinated Benzenesulfonamide Scaffolds

Class-level studies demonstrate that fluorinated benzenesulfonamides exhibit enhanced selectivity for tumor-associated isoforms CA IX and CA XII over ubiquitous CA I and CA II. The most potent fluorinated benzenesulfonamide analog (10h) achieved an observed Kd of 43 pM and an intrinsic Kd of 1.1 pM toward CA IX [1]. In related meta-substituted fluorinated benzenesulfonamide series, selectivity indices of 19.6 to 250.3 for hCA IX and XII over hCA I were reported [2]. The 5-fluoro-2-methoxy substitution pattern in 444-54-2 provides the fluorine electron-withdrawing effect and the 2-methoxy steric/electronic modulation that are both structural features contributing to this selectivity profile.

Carbonic anhydrase IX CA XII Tumor selectivity Anticancer

Synthetic Accessibility and Purity Specifications of 5-Fluoro-2-methoxybenzene-1-sulfonamide vs. Alternative Regioisomers

5-Fluoro-2-methoxybenzene-1-sulfonamide is commercially available from multiple global suppliers at ≥95% purity (e.g., AKSci, CymitQuimica, Leyan at 98%) . The compound is synthesized via sulfonation of 5-fluoro-2-methoxyaniline followed by neutralization with ammonia , a well-established route that contrasts with the synthesis of alternative regioisomers such as 4-fluoro-2-methoxybenzenesulfonamide, which requires different starting material availability and may involve regioselectivity challenges. Direct price comparison for research-scale procurement (1 g): 444-54-2 is listed at approximately €318 , positioning it competitively relative to custom-synthesized alternative fluorinated regioisomers that may require multi-step synthesis.

Chemical procurement Purity Synthetic intermediate Availability

Fluorination Impact on Binding Kinetics: Fluorinated Benzenesulfonamides Exhibit Distinct kon/koff Signatures

Surface plasmon resonance (SPR) studies have demonstrated that fluorination at specific positions of the benzenesulfonamide ring alters the kinetic signatures (association rate kon and dissociation rate koff) of binding to human CA II, independent of overall binding affinity [1]. The presence of a fluorine atom at the position corresponding to the 5-position in 444-54-2 affects the residence time (1/koff) of the inhibitor on the enzyme, with certain fluorination patterns yielding longer target engagement half-lives. This kinetic differentiation—even at comparable equilibrium Kd values—has implications for in vivo duration of action.

Binding kinetics Residence time Fluorine effect SPR

Antibacterial Sulfonamide Pharmacophore: Structural Prerequisite for Dihydropteroate Synthase (DHPS) Inhibition

The primary sulfonamide –SO₂NH₂ group in 5-fluoro-2-methoxybenzene-1-sulfonamide is the essential pharmacophore for mimicking para-aminobenzoic acid (PABA) and competitively inhibiting dihydropteroate synthase (DHPS), the validated antibacterial target of the sulfonamide drug class . While 444-54-2 itself has not been profiled in antibacterial MIC assays, its core structure is identical to the pharmacophoric element of classical sulfonamide antibiotics such as sulfamethoxazole. The 5-fluoro substitution may further modulate antibacterial potency by influencing cellular penetration (via LogP enhancement) and target binding (via electronic effects), as demonstrated for fluorinated sulfonamide derivatives showing IC50 values comparable to established sulfonamide drugs against Gram-positive and Gram-negative bacteria .

Antibacterial DHPS PABA antagonism Sulfonamide

Optimal Scientific and Procurement Scenarios for 5-Fluoro-2-methoxybenzene-1-sulfonamide (CAS 444-54-2)


Medicinal Chemistry: Late-Stage Functionalization for Selective Carbonic Anhydrase IX/XII Inhibitor Programs

5-Fluoro-2-methoxybenzene-1-sulfonamide serves as a privileged starting scaffold for N-functionalization toward selective CA IX and CA XII inhibitors, as demonstrated by the picomolar Kd values (43 pM for compound 10h) achieved in related fluorinated benzenesulfonamide series [1]. The 5-fluoro-2-methoxy substitution pattern provides the electron-withdrawing effect necessary to lower sulfonamide pKa and enhance CA IX binding, while the primary –SO₂NH₂ group permits diversification via N-alkylation, N-acylation, or N-sulfonylation. The scaffold is particularly suited for fragment-based drug discovery and structure-guided optimization campaigns targeting the hypoxic tumor microenvironment, where CA IX overexpression is a validated biomarker for aggressive solid tumors.

Antibacterial Drug Discovery: DHPS-Targeted Sulfonamide Optimization with Enhanced Permeability

The intact –SO₂NH₂ pharmacophore in 444-54-2 provides the essential PABA-mimetic element for dihydropteroate synthase (DHPS) inhibition , while the experimentally determined LogP of 2.26 predicts superior bacterial membrane permeability compared to classical sulfonamide antibiotics (e.g., sulfanilamide LogP ~0.6). N-substituted derivatives built on this scaffold have demonstrated IC50 values comparable to established sulfonamide drugs against both Gram-positive and Gram-negative bacterial strains . This scenario is most impactful for programs targeting antibiotic-resistant pathogens where enhanced intracellular penetration is a key objective.

Chemical Biology Probe Development: Fluorinated Sulfonamide Tool Compounds for Target Engagement Studies

The 5-fluoro substituent in 444-54-2 provides a ¹⁹F NMR handle that can be exploited in target engagement and protein-ligand binding studies without the need for additional isotopic labeling. The fluorinated benzenesulfonamide scaffold has been co-crystallized with human CA II (PDB: 4KAP) [2], providing a structural basis for rational probe design. SPR kinetic studies have shown that fluorination at specific positions alters kon/koff signatures and thus target residence time [2], making the scaffold uniquely suited for developing kinetic probe molecules to study structure-kinetics relationships (SKR).

Multi-Target Sulfonamide Libraries: Privileged Scaffold for Parallel Synthesis and SAR Exploration

5-Fluoro-2-methoxybenzene-1-sulfonamide is well-suited for parallel synthesis campaigns owing to its single reactive –SO₂NH₂ handle, commercial availability at 95–98% purity from multiple global suppliers , and a well-established synthetic route starting from 5-fluoro-2-methoxyaniline . The scaffold's demonstrated activity across multiple target classes (carbonic anhydrases, DHPS, and potentially other sulfonamide-addressable enzymes) makes it an efficient choice for constructing focused or diversity-oriented sulfonamide libraries. The fluorine atom further enables metabolite identification via ¹⁹F NMR or LC-MS/MS in downstream ADME studies.

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